
N-(2-(1H-pyrrol-1-yl)ethyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of nicotinamide derivatives involves various chemical reactions, including the formation of pyridine-2(1H)-thiones and the cyclization to thieno[2,3-b]pyridine derivatives. For example, N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which further react to form 6-thio-N-1-naphthyl-nicotinamides derivatives, showcasing a method for synthesizing complex nicotinamide derivatives (Hussein et al., 2009).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives can be analyzed through crystallography and spectroscopic methods. For instance, the title compound, N-{1,2-Bis(pyridin-3-yl)-2-[(E)-(pyridin-3-yl)methylideneamino]ethyl}nicotinamide, displays a trans conformation of pyridin-3-yl groups, with a detailed analysis of N—H⋯N and C—H⋯O=C interactions forming a layer arrangement in the crystal (Quiroa-Montalván et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving nicotinamide derivatives include cyclization and interactions with various reagents. For example, the thermally-controlled chemoselective reduction of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione with sodium borohydride produces different nicotinamide derivatives depending on the reaction conditions, illustrating the chemical versatility and reactivity of these compounds (Goto et al., 1987).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as crystallinity and molecular interactions, can be elucidated through structural analysis. The study on N-(4-bromophenyl)-5,6-dichloronicotinamide, for instance, reveals insights into intermolecular hydrogen bonding and the planar nature of the molecules, which are critical for understanding the physical characteristics of these compounds (Jethmalani et al., 1996).
Aplicaciones Científicas De Investigación
Biological Significance and Chemical Applications
Nicotinamide Derivatives in Biological Systems : Nicotinamide derivatives play a crucial role in the metabolism of all living cells, particularly as components of NAD and NADP, essential coenzymes in redox reactions. Research on these derivatives, such as N-methylnicotinamide and others, has explored their roles in pellagra prevention and their metabolic pathways in mammals, insects, and bacteria, highlighting their biochemical importance and therapeutic potential (Ellinger, Fraenkel, & Abdel Kader, 1947).
Chemoselective Reduction and Novel Compounds : Studies have investigated the chemoselective reduction of pyridine derivatives, yielding novel compounds with potential in further chemical synthesis and applications in drug development (Goto, Saito, & Sato, 1987). These findings could inform synthetic approaches involving N-(2-(1H-pyrrol-1-yl)ethyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide.
Fluorescent Analog of Nicotinamide Adenine Dinucleotide : The development of fluorescent analogs of nicotinamide adenine dinucleotide opens new avenues for studying enzymatic activities and coenzyme interactions within biological systems, offering tools for biochemical research and diagnostic applications (Barrio, Secrist, & Leonard, 1972).
Corrosion Inhibition : Nicotinamide derivatives have been evaluated for their corrosion inhibition properties on metals, demonstrating the chemical versatility and application potential of these compounds in industrial settings (Chakravarthy, Mohana, & Kumar, 2014).
Propiedades
IUPAC Name |
5-chloro-6-(oxan-4-yloxy)-N-(2-pyrrol-1-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c18-15-11-13(16(22)19-5-8-21-6-1-2-7-21)12-20-17(15)24-14-3-9-23-10-4-14/h1-2,6-7,11-12,14H,3-5,8-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBILTYLACCYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NCCN3C=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrrol-1-yl)ethyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[Benzyl(ethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2498052.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2498053.png)
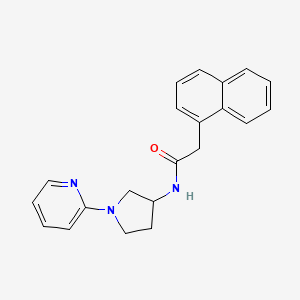
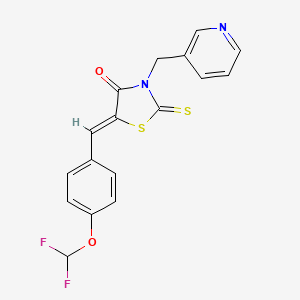
![2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2498059.png)
![Spiro[2.4]heptan-2-ylmethanamine;hydrochloride](/img/structure/B2498060.png)
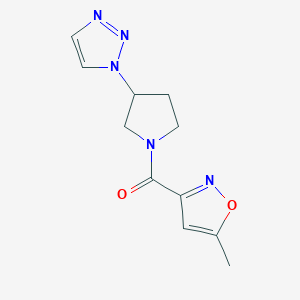
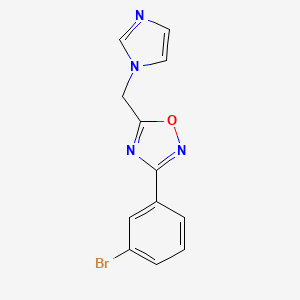
![2-((3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2498064.png)
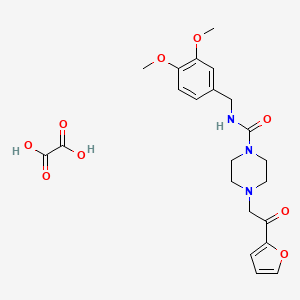
![Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2498067.png)
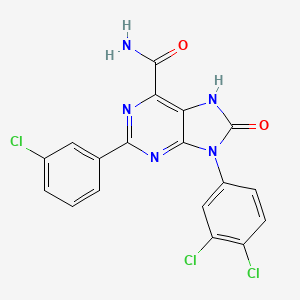
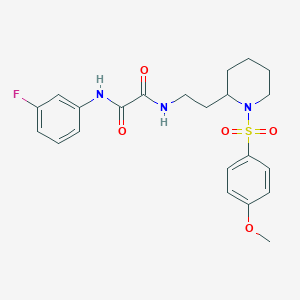
![Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2498071.png)